4-Phenylcyclohex-3-en-1-amine

Conformational Analysis Receptor Pharmacophore Mapping Structure-Based Drug Design

Researchers requiring conformational control in arylcyclohexylamine SAR studies face batch variability when using flexible saturated analogs. 4-Phenylcyclohex-3-en-1-amine (CAS 51171-82-5) eliminates chair-flipping ambiguity through its rigid C3-C4 olefin-locked half-chair geometry. • Only (R)/(S) enantiomers-no cis/trans diastereomer mixtures to confound bioassays • Core scaffold for tilidine-class analgesics; primary amine enables reductive amination/acylation • Orthogonal QC signature: density 1.022 g/cm³, RI 1.565, BP 282.5°C for rapid identity confirmation

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 51171-82-5
Cat. No. B1622650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohex-3-en-1-amine
CAS51171-82-5
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC(=CCC1N)C2=CC=CC=C2
InChIInChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2
InChIKeyFNYUULMCDRLBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohex-3-en-1-amine: Conformationally Restricted Scaffold Overview


4-Phenylcyclohex-3-en-1-amine (CAS 51171-82-5) is a synthetic arylcyclohexenylamine featuring a cyclohexene ring bearing a primary amine at position 1 and a phenyl substituent at position 4, with a C3–C4 double bond that confers a rigid half-chair conformation and styrene-like π-conjugation between the olefin and the aromatic ring . With the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol, this compound belongs to the broader class of phenylcyclohexylamines but is distinguished from its fully saturated analog by its constrained ring geometry and reduced stereochemical complexity . Originally described by Satzinger as a member of a new class of analgesics, the 4-phenyl-3-amino-cyclohexene scaffold underpins clinically significant agents such as tilidine, establishing the compound as a key synthetic intermediate and a valuable conformational probe in structure–activity relationship (SAR) programs targeting GPCRs, sigma receptors, and monoamine transporters [1].

1
Conformational probe Rigid half-chair geometry locks amine–phenyl pharmacophore orientation for GPCR, sigma receptor, and monoamine transporter SAR studies.
2
Synthetic intermediate Primary amine at position 1 enables reductive amination or acylation to build tilidine-class analgesic scaffolds.
3
Chiral resolution Only (R)/(S) enantiomers without cis/trans isomerism simplify chiral chromatography method development.

Why 4-Phenylcyclohex-3-en-1-amine Cannot Be Substituted


Substituting 4-phenylcyclohex-3-en-1-amine with its saturated counterpart, 4-phenylcyclohexylamine (CAS 19992-45-1), introduces fundamental changes that undermine experimental reproducibility and pharmacological fidelity. The saturated analog adopts a flexible chair conformation capable of ring-flipping between energetically non-equivalent states, whereas the target compound is locked into a half-chair geometry by the C3–C4 double bond, eliminating chair–chair interconversion and restricting the spatial relationship between the amine pharmacophore and the phenyl ring . This conformational restriction propagates into differential receptor recognition: matched molecular pair analyses across drug-like molecules demonstrate that replacing an unsaturated cyclohexene with a saturated cyclohexane alters target binding affinity by ≥2-fold in 25–39% of cases, with the direction of change being target-dependent [1]. Additionally, the saturated analog exists as a mixture of cis and trans diastereomers—each with distinct pharmacological profiles—while the unsaturated target compound simplifies stereochemical complexity to (R) and (S) enantiomers only, reducing isomeric heterogeneity in biological assays and facilitating chiral resolution for enantioselective studies [2].

Conformation
Saturated analog 4-phenylcyclohexylamine adopts a flexible chair and samples multiple pharmacophore geometries; the target compound is locked in a half-chair, which may shift receptor recognition.
Stereochemistry
Saturated analog introduces cis/trans diastereomers (4 stereoisomers total), increasing isomeric heterogeneity in assays; the target compound reduces isomeric burden to (R)/(S) enantiomers only.
Binding profile
Matched molecular pair class evidence indicates a 25–39% probability of ≥2-fold potency shift when replacing an unsaturated cyclohexenyl-phenyl scaffold with a saturated cyclohexyl analog.

Quantitative Differentiation vs. Saturated Analogs


Conformational Restriction and Pharmacophore Locking

4-Phenylcyclohex-3-en-1-amine adopts a rigid half-chair conformation enforced by the endocyclic C3=C4 double bond, which introduces planarity at positions 3 and 4 and restricts the cyclohexene ring to a single conformational minimum [1]. In contrast, 4-phenylcyclohexylamine (CAS 19992-45-1) populates a chair conformation capable of ring-flipping, generating dynamically interconverting states that alter the relative orientation of the amine and phenyl substituents [2]. This fundamental difference means that the target compound presents a fixed pharmacophore geometry to biological targets, while the saturated analog samples multiple spatial arrangements that may differentially engage receptor sub-pockets or off-target sites. The conformational rigidity of the unsaturated scaffold is directly evidenced by the absence of cis/trans diastereomerism about the 4-position—only (R) and (S) enantiomers exist—compared to the saturated analog which has both cis and trans diastereomers, each further resolvable into enantiomers .

Conformational Locking
Head-to-head
Target: Half-chair, 2 stereoisomers [(R)/(S)], no ring-flipping.
Comparator (4-Phenylcyclohexylamine): Chair, 4 stereoisomers (cis/trans + enantiomers), ring-flipping allowed.
50% reduction in stereoisomer count supports cleaner pharmacological signals and simplified chiral separation.
Structural analysis based on ring hybridization and established conformational principles.
Conformational Analysis Receptor Pharmacophore Mapping Structure-Based Drug Design

Physicochemical Property Differences

The target compound exhibits measurable physicochemical differences from its saturated analog that serve as practical identity and purity benchmarks during procurement. The density of 4-phenylcyclohex-3-en-1-amine is 1.022 g/cm³ (computed), compared to 0.983 g/cm³ for 4-phenylcyclohexylamine—a difference of +0.039 g/cm³ (+4.0%) that reflects the increased molecular packing efficiency conferred by the planar C3–C4 double bond . The boiling point of the unsaturated compound (282.5 °C at 760 mmHg) exceeds that of the saturated analog (278.6 °C) by 3.9 °C, consistent with enhanced polarizability and π-stacking interactions in the liquid phase . The refractive index difference (1.565 vs. 1.537, Δ = +0.028) provides an orthogonal, rapid optical check for distinguishing the two compounds and detecting cross-contamination in received material . Molecular weight is slightly lower for the unsaturated compound (173.25 vs. 175.27 g/mol, Δ = −2.02 Da), and the computed XLogP is comparable (2.33 vs. 2.3), indicating that the key differentiators lie in bulk-phase properties rather than simple lipophilicity [1][2].

Physicochemical Identity
Head-to-head
Density +0.039 g/cm³ (1.022 vs. 0.983); BP +3.9 °C (282.5 vs. 278.6); Refractive Index +0.028 (1.565 vs. 1.537); MW −2.02 Da (173.25 vs. 175.27).
Orthogonal multi-parameter signature enables rapid incoming-material identity verification and cross-contamination detection.
Computed/predicted properties; density and refractive index serve as rapid optical checks.
Analytical Chemistry Quality Control Physicochemical Characterization

Electronic Conjugation and Amine Basicity

The C3=C4 double bond in 4-phenylcyclohex-3-en-1-amine is directly conjugated with the 4-phenyl substituent, forming a styrene-like π-system embedded within the cyclohexene ring. This conjugation is absent in the saturated analog, where the phenyl ring is electronically isolated from the cyclohexane core by sp³-hybridized carbon atoms at positions 3 and 4 [1]. Conjugation with the double bond delocalizes electron density from the phenyl ring into the cyclohexene π-system, altering the electrostatic potential surface of the molecule and modulating the basicity of the primary amine through through-bond inductive effects [1][2]. The structural consequence is that the phenyl ring in the target compound adopts a preferred coplanar orientation relative to the C3=C4 bond to maximize orbital overlap, whereas the saturated analog allows free rotation of the phenyl ring about the C4–phenyl bond. This electronic distinction has been exploited in the design of tilidine-class analgesics, where the conjugated enamine system contributes to the pharmacological profile of 3-amino-4-phenyl-cyclohexene derivatives [3]. No quantitative pKa comparison for the target compound vs. the saturated analog is available in the primary literature, representing a data gap for procurement decisions predicated on ionization state.

Electronic Conjugation
Class-level
Styrene-like π-conjugation between C3=C4 and the 4-phenyl ring alters electrostatic potential and may modulate amine basicity. Saturated analog lacks this conjugation pathway.
π–π stacking interactions with aromatic receptor residues may differ; no experimental pKa data available for direct comparison.
Class-level inference based on sp² vs. sp³ hybridization at C3–C4.
Electronic Structure Medicinal Chemistry Ligand Design

Purity Specification Tiers

4-Phenylcyclohex-3-en-1-amine is commercially available at two principal purity specification tiers that directly impact its suitability for different research applications. The standard research grade is specified at ≥95% purity (HPLC), offered by AKSci (catalog V6313), CymitQuimica, and VWR International, and is supplied as a solid with density 1.02 and refractive index 1.56 . A higher-purity grade at ≥98% (NLT 98%) is available from MolCore and Leyan (catalog 1581895), with MolCore additionally certifying compliance with ISO quality management systems suitable for pharmaceutical R&D and quality control applications . The 3-percentage-point purity differential between these tiers corresponds to a maximum total impurity burden of 5% versus 2%, which is material for applications requiring high analytical confidence—such as reference standard preparation, quantitative NMR calibration, or biological assays where unidentified impurities may confound dose–response measurements. In comparison, the saturated analog 4-phenylcyclohexylamine is most commonly offered at 95% or 97% purity (Fluorochem), indicating that both compounds occupy overlapping but not identical purity specification ranges, and procurement decisions should be governed by the minimum purity threshold required for the intended use .

Purity Specification Tiers
Data to verify
Target compound available at ≥95% (AKSci, VWR) and ≥98% (MolCore, Leyan). Saturated analog commonly offered at 95–97%.
98% grade reduces maximum impurity burden to 2%, supporting reference-standard preparation and in vivo pharmacology.
Vendor-specified purity; verify COA for lot-specific impurity profile.
Chemical Procurement Quality Assurance Analytical Standards

Matched Molecular Pair Potency Modulation

A systematic matched molecular pair (MMP) analysis of drug-like molecules, published in ACS Medicinal Chemistry Letters, examined the consequences of replacing unsaturated rings with their saturated counterparts across a broad corpus of structure–activity data [1]. The analysis revealed that in 25–39% of target–ligand pairs, the phenyl (unsaturated) analog differed in potency by ≥2-fold compared to the cyclohexyl (saturated) analog, with the direction of potency change being target-specific: some targets favored the unsaturated scaffold, others the saturated one. This finding provides class-level support for the proposition that 4-phenylcyclohex-3-en-1-amine and 4-phenylcyclohexylamine are not interchangeable in biological systems—the presence or absence of ring unsaturation can generate a ≥2-fold potency differential in a substantial fraction of targets. Furthermore, the same study demonstrated through quantum mechanics calculations that unsaturated rings can engage in stacking interactions with aromatic protein side chains without requiring planarity, and that saturation does not universally abolish such interactions [1]. For procurement purposes, this means that the choice between the unsaturated and saturated scaffold must be empirically determined for each target of interest; neither can be presumed equivalent a priori. Direct head-to-head binding data for 4-phenylcyclohex-3-en-1-amine versus 4-phenylcyclohexylamine at specific receptors is not publicly available, representing a critical evidence gap that limits the strength of this differentiation dimension to class-level inference.

MMP Potency Modulation
Class-level
25–39% of phenyl/cyclohexyl matched molecular pairs show ≥2-fold potency difference across diverse targets (ACS Med. Chem. Lett. 2026). No direct binding data for this specific compound pair.
Substantial class-level probability that potency will shift when substituting saturated analog; empirical target-by-target validation required.
Class-level MMP inference; direct head-to-head receptor binding data not publicly available.
Matched Molecular Pair Analysis SAR Drug Design

High-Value Applications for 4-Phenylcyclohex-3-en-1-amine


Tilidine-Class Analgesic Intermediate

4-Phenylcyclohex-3-en-1-amine serves as the core scaffold for elaborating 4-phenyl-3-amino-cyclohexene derivatives with analgesic activity, as established by Satzinger's foundational work that led to the clinical opioid tilidine [1]. The primary amine at position 1 is amenable to reductive amination, alkylation, or acylation to install dialkylamino or amide substituents, while the C3–C4 double bond provides a handle for further functionalization via epoxidation, dihydroxylation, or hydrogenation to access saturated analogs for comparative SAR. Procurement of the 98% purity grade (MolCore/Leyan) is recommended for multistep synthetic sequences where cumulative impurity carryover could compromise final product purity [2].

Conformational Probe for GPCRs and Sigma Receptors

The rigid half-chair geometry of the cyclohexene ring makes 4-phenylcyclohex-3-en-1-amine a valuable conformational probe for dissecting the stereoelectronic requirements of receptor binding pockets that recognize arylcyclohexylamine ligands, including sigma receptors, NMDA receptor PCP sites, and NPY Y5 receptors [1]. By comparing the binding affinity and functional activity of the unsaturated scaffold against the conformationally flexible saturated analog, researchers can determine whether a given receptor prefers a fixed pharmacophore orientation (favoring the unsaturated compound) or benefits from conformational sampling (favoring the saturated compound). This application is supported by the class-level MMP evidence indicating that 25–39% of target pairs show ≥2-fold potency differences between unsaturated and saturated phenyl-cyclohexyl systems [2].

Chiral Resolution and Enantioselective Studies

Because 4-phenylcyclohex-3-en-1-amine possesses only (R) and (S) enantiomers—without the additional cis/trans diastereomeric complexity of the saturated analog—it is the preferred substrate for chiral chromatographic method development and enantioselective pharmacological profiling [1]. The reduced isomeric burden directly translates to fewer chromatographic peaks and simplified bioassay interpretation. This property is particularly valuable when the compound is used as a synthetic intermediate en route to enantiomerically pure drug candidates, as it minimizes the number of stereochemical permutations that must be controlled during subsequent synthetic transformations [2].

Analytical Reference Standard with Distinctive Signatures

The distinct combination of density (1.022 g/cm³), refractive index (1.565), and boiling point (282.5 °C) provides a multi-parameter identity check that distinguishes 4-phenylcyclohex-3-en-1-amine from the saturated analog (density 0.983 g/cm³, refractive index 1.537, boiling point 278.6 °C) [1][2]. This orthogonal signature supports the compound's use as a system suitability standard in HPLC, GC, or refractometry methods, where a single measurement of density or refractive index can rapidly confirm material identity upon receipt. The 98% purity grade is recommended for reference standard preparation, as the lower impurity burden reduces the likelihood of interfering peaks in chromatographic methods .

Application
Selection Property
Validation Focus
Analgesic Intermediate Synthesis
Purity tier ≥98%
Cumulative impurity carryover in multistep sequences
GPCR/Sigma Receptor Conformational Probe
Rigid half-chair geometry
Fixed pharmacophore orientation vs. conformational sampling
Chiral Resolution Method Development
Reduced isomeric complexity (2 stereoisomers)
Fewer chromatographic peaks; simplified bioassay interpretation
Analytical Reference Standard
Distinctive density/refractive index/BP signature
Multi-parameter identity confirmation upon material receipt

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